1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Description
1-[3-(5-Bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a structurally complex molecule featuring a piperidine ring substituted at the 4th position with a carboxylic acid group. Attached via a propanoyl linker is a 5-bromoindole moiety, a heterocyclic aromatic system with a bromine atom at the 5th position. The compound is of interest in medicinal chemistry, particularly in targeting receptors or enzymes where indole derivatives are known to interact, such as serotonin receptors or kinase enzymes .
Properties
IUPAC Name |
1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-1-2-15-13(11-14)5-7-19(15)10-6-16(21)20-8-3-12(4-9-20)17(22)23/h1-2,5,7,11-12H,3-4,6,8-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXCWFMFDBLFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including Fischer indole synthesis or by bromination of indole.
Attachment of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the indole derivative with the piperidine ring, typically using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be elucidated through comparisons with analogous compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Role of Bromine: The 5-bromo substitution on the indole ring distinguishes the target compound from non-halogenated analogs.
Linker Flexibility: The propanoyl linker provides greater conformational flexibility compared to rigid ether or benzoyl linkers (e.g., in 58Z or nitrobenzoyl derivatives). This flexibility may optimize interactions with hydrophobic binding pockets in enzymes or receptors .
Indole vs. Pyridine/Indazole: Indole’s bicyclic structure and hydrogen-bonding capability (via the N-H group) contrast with pyridine’s monocyclic structure and indazole’s dual nitrogen atoms. These differences influence electronic properties and biological target specificity .
Carboxylic Acid Positioning : The 4th position of the carboxylic acid on the piperidine ring is conserved across analogs. This group is critical for solubility and ionic interactions with target proteins .
Contradictory Evidence and Limitations
- While emphasizes the importance of ether linkers for solubility, the target compound’s ketone linker may offer a trade-off between metabolic stability and flexibility.
Q & A
Q. What are the key synthetic routes for 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic acylation. For example:
- Reductive Amination : Combine aldehyde intermediates (e.g., 5-bromoindole derivatives) with piperidine-4-carboxylic acid in methanol, using NaBH3CN as a reducing agent. This method yielded 39% in a reported procedure, with purity confirmed by H NMR (DMSO-d6, δ = 8.45–1.51 ppm) .
- Hydrolysis of Esters : Hydrolyze ester precursors (e.g., ethyl 1-acylpiperidine-4-carboxylate) with NaOH in ethanol/water, followed by acidification to precipitate the carboxylic acid. This approach achieved 88% yield with IR and elemental analysis validation .
Optimization Tips : - Use inert atmospheres to prevent oxidation.
- Adjust stoichiometric ratios (e.g., 1.05:1 acid-to-aldehyde) to drive reaction completion.
- Monitor pH during acidification to avoid over-protonation, which may reduce crystallinity.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer :
- H NMR : Expect signals for the piperidine ring (δ = 1.51–3.42 ppm, multiplet), the 5-bromoindole moiety (δ = 8.45 ppm, dd), and the propanoyl carbonyl (δ = 7.93–8.09 ppm, aromatic coupling) .
- IR Spectroscopy : Look for peaks at ~1730 cm (carboxylic acid C=O stretch) and ~1687 cm (amide/ketone C=O) .
- Mass Spectrometry : Molecular ion peaks should align with the calculated molecular weight (e.g., m/z 313 for a related analog) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target specificity?
Methodological Answer :
- Substituent Analysis : Replace the 5-bromoindole group with bioisosteres (e.g., 4-fluorobenzyl or chlorothiazole) to modulate lipophilicity and binding affinity. For example, 1-(4-fluorobenzyl) analogs showed enhanced enzyme inhibition due to electronegative substituents .
- Piperidine Core Modifications : Introduce methyl or acetyl groups to the piperidine nitrogen to alter steric hindrance. A study demonstrated that 1-acetylpiperidine-4-carboxylic acid derivatives exhibited improved analgesic properties .
SAR Table :
| Substituent Modification | Biological Effect | Source |
|---|---|---|
| Bromoindole → Chlorothiazole | Increased enzyme inhibition | |
| Piperidine N-acetylation | Enhanced analgesic activity | |
| 4-Fluorobenzyl substitution | Improved receptor binding |
Q. What strategies can resolve contradictions in biological activity data across studies involving similar piperidine-carboxylic acid derivatives?
Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) to minimize variability .
- Structural Validation : Confirm compound purity via HPLC and NMR before activity assays. Impurities in a 1-(2-chlorobenzyl) analog led to conflicting anti-inflammatory data in one study .
- Control Experiments : Use known inhibitors (e.g., NMDA receptor antagonists like LY233053) as benchmarks to validate assay sensitivity .
Q. How can computational modeling predict the binding interactions of this compound with potential enzymatic targets?
Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with targets such as carbonic anhydrase IX. The carboxylic acid group often forms hydrogen bonds with catalytic zinc ions .
- MD Simulations : Analyze stability of the indole-propanoyl moiety in the binding pocket over 100-ns trajectories. A study on tetrazole bioisosteres showed that bulkier substituents reduce binding entropy .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with IC50 values to predict activity of novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
